molecular formula C10H9N3O B2614615 Isoquinolin-5-ylurea CAS No. 1154320-39-4

Isoquinolin-5-ylurea

Cat. No.: B2614615
CAS No.: 1154320-39-4
M. Wt: 187.202
InChI Key: VLTBIKSCTKKEOQ-UHFFFAOYSA-N
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Description

Isoquinolin-5-ylurea is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic compound that is structurally related to quinoline. This compound is known for its potential biological activities and is of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-5-ylurea typically involves the reaction of 5-aminoisoquinoline with isocyanates. This reaction can be carried out under mild conditions, often at room temperature, and does not require the use of catalysts. The general reaction scheme is as follows:

[ \text{5-Aminoisoquinoline} + \text{Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-5-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce isoquinolin-5-ylamine.

Mechanism of Action

The mechanism of action of isoquinolin-5-ylurea involves its interaction with specific molecular targets. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The inhibition occurs through competitive binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes like tyrosinase makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

isoquinolin-5-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTBIKSCTKKEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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